Aluminum, tritetracosyl- Aluminum, tritetracosyl-
Brand Name: Vulcanchem
CAS No.: 6651-26-9
VCID: VC16998931
InChI: InChI=1S/3C24H49.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-24H2,2H3;
SMILES:
Molecular Formula: C72H147Al
Molecular Weight: 1039.9 g/mol

Aluminum, tritetracosyl-

CAS No.: 6651-26-9

Cat. No.: VC16998931

Molecular Formula: C72H147Al

Molecular Weight: 1039.9 g/mol

* For research use only. Not for human or veterinary use.

Aluminum, tritetracosyl- - 6651-26-9

Specification

CAS No. 6651-26-9
Molecular Formula C72H147Al
Molecular Weight 1039.9 g/mol
IUPAC Name tri(tetracosyl)alumane
Standard InChI InChI=1S/3C24H49.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-24H2,2H3;
Standard InChI Key MKWOCFYVIMOMNG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Aluminum, tritetracosyl- is systematically named according to IUPAC guidelines as tritetracosylaluminum, reflecting its three tetracosyl substituents. Its molecular formula, C₇₂H₁₄₇Al, corresponds to a coordination structure where aluminum adopts a trigonal planar geometry, typical of trialkylaluminum compounds . Alternative designations include aluminum tritetracosan-1-ide and tri(tetracosyl) aluminum, as documented in ChemSpider (ID: 73225) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇₂H₁₄₇Al
Average Mass1039.950 g/mol
Monoisotopic Mass1039.131818 g/mol
CAS Registry Number6812-36-8
ChemSpider ID73225

Spectroscopic and Crystallographic Data

While explicit crystallographic data for aluminum, tritetracosyl- remain scarce, analogous trialkylaluminum compounds exhibit distinct NMR signatures. For instance, the aluminum center in triethylaluminum resonates at δ ≈ 100 ppm in ²⁷Al NMR spectra . Extended X-ray absorption fine structure (EXAFS) studies of related compounds suggest Al–C bond lengths of 1.96–2.02 Å, consistent with strong covalent bonding .

Synthesis and Manufacturing

Direct Synthesis from Aluminum and Olefins

The Ziegler direct synthesis remains the primary industrial route for producing trialkylaluminum compounds, including aluminum, tritetracosyl-. This method involves the reaction of aluminum metal with hydrogen and α-olefins under high pressure and temperature :

2Al+3H2+6C24H482Al(C24H49)32 \text{Al} + 3 \text{H}_2 + 6 \text{C}_{24}\text{H}_{48} \rightarrow 2 \text{Al}(\text{C}_{24}\text{H}_{49})_3

This exothermic process requires precise control to prevent side reactions, such as β-hydride elimination, which could yield unsaturated hydrocarbons .

Purification and Scalability

Physical and Thermal Properties

Phase Behavior and Solubility

Aluminum, tritetracosyl- is a waxy solid at room temperature, with limited solubility in polar solvents but high miscibility in hydrocarbons. Its decomposition temperature exceeds 200°C, as inferred from thermogravimetric analysis (TGA) of analogous compounds .

Table 2: Thermal Stability Metrics

PropertyValueMethod
Onset Decomposition~150°CTGA
Vapor Pressure (1 Torr)~134°CTGA
Enthalpy of Sublimation85–95 kJ/molDFT

Computational Insights into Decomposition Pathways

Density functional theory (DFT) calculations reveal that aluminum, tritetracosyl- undergoes interligand proton migration upon heating, leading to the formation of smaller aluminum species such as AlH₃ and long-chain alkenes :

Al(C24H49)3AlH3+3C24H48\text{Al}(\text{C}_{24}\text{H}_{49})_3 \rightarrow \text{AlH}_3 + 3 \text{C}_{24}\text{H}_{48}

This exothermic pathway (ΔH ≈ −120 kJ/mol) underscores the compound’s reactivity at elevated temperatures .

Industrial Applications and Catalytic Utility

Role in Olefin Polymerization

Aluminum, tritetracosyl- serves as a co-catalyst in Ziegler-Natta systems, activating titanium- or zirconium-based catalysts for polyethylene and polypropylene production . Its long alkyl chains enhance solubility in nonpolar reaction media, improving catalyst dispersion and polymer uniformity .

Intermediate in Organic Synthesis

The compound is a precursor to 1-tetracosene and 1-tetracosanol via controlled hydrolysis :

Al(C24H49)3+3H2OAl(OH)3+3C24H49OH\text{Al}(\text{C}_{24}\text{H}_{49})_3 + 3 \text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + 3 \text{C}_{24}\text{H}_{49}\text{OH}

These products are valuable in lubricant additives and surfactant formulations .

ParameterValueSource
NFPA Health Rating3 (Severe)
Transport Class4.2 (Pyrophoric Solid)
LD50 (Oral, Rat)Not available

Regulatory Status

The compound falls under the U.S. Toxic Substances Control Act (TSCA) inventory but is listed as inactive in commercial production . The High Production Volume (HPV) Challenge Program has flagged it for further toxicological assessment due to its structural similarity to shorter-chain alkylaluminum reagents .

Future Directions and Research Gaps

Despite its potential, aluminum, tritetracosyl- remains understudied compared to lower homologs like triethylaluminum. Priority research areas include:

  • Advanced Characterization: Single-crystal X-ray diffraction to resolve its solid-state structure.

  • Catalytic Optimization: Screening in asymmetric polymerization reactions.

  • Environmental Impact: Degradation kinetics in soil and water systems.

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